SAR-100842 is classified as a small molecule antagonist targeting G protein-coupled receptors, specifically LPAR1. Its development is part of a broader effort to explore lysophosphatidic acid receptor antagonists for treating fibrotic diseases and other related conditions. The compound has undergone clinical evaluation to assess its efficacy and safety in patients with diffuse cutaneous systemic sclerosis.
The synthesis of SAR-100842 involves several key steps designed to ensure high yield and purity. The initial step typically includes the preparation of key intermediates, followed by specific chemical transformations that utilize organic solvents and catalysts under controlled temperature conditions.
The synthesis process has been described in patent literature (WO2009135590), which outlines the methods used to create this compound. The production often employs advanced techniques such as crystallization and chromatography for purification, ensuring that the final product meets the required specifications for clinical use.
SAR-100842 has a complex molecular structure characterized by its unique functional groups and stereochemistry.
This structure contains an indan-2-carboxylic acid core with various substituents that confer its biological activity.
SAR-100842 participates in several chemical reactions primarily related to its role as a receptor antagonist. The compound's reactivity is influenced by its functional groups, which allow it to interact specifically with the LPAR1 receptor.
The primary reaction mechanism involves competitive inhibition at the LPAR1 site, leading to decreased intracellular signaling associated with lysophosphatidic acid. This inhibition affects downstream cellular processes such as cell migration and proliferation, which are critical in fibrotic disease pathology.
The mechanism of action of SAR-100842 centers on its antagonistic effect on LPAR1.
Upon administration, SAR-100842 binds to LPAR1, inhibiting its activation by lysophosphatidic acid. This blockade results in a reduction of G protein signaling pathways mediated by Gαi proteins, leading to decreased cellular responses associated with fibrosis. The compound has an IC50 value of approximately 52.5 nM, indicating its potency in inhibiting receptor activity.
SAR-100842 exhibits several notable physical and chemical properties that are relevant for its function and application.
These properties are crucial for understanding the pharmacokinetics and bioavailability of SAR-100842 when administered to patients.
SAR-100842 has been primarily investigated for its potential therapeutic applications in treating systemic sclerosis and related fibrotic diseases. Clinical trials have demonstrated its ability to reduce skin fibrosis markers and improve patient outcomes related to disease severity.
The compound's role as a lysophosphatidic acid receptor antagonist positions it as a candidate for further research into fibrotic conditions beyond systemic sclerosis, including idiopathic pulmonary fibrosis and other diseases where LPAR1 plays a significant role in pathogenesis. Ongoing studies aim to elucidate its full therapeutic potential and optimize treatment regimens for affected patients.
Lysophosphatidic acid (LPA) is a bioactive glycerophospholipid with the structural formula 1-acyl-2-hydroxy-sn-glycero-3-phosphate. It consists of a phosphate headgroup, a glycerol backbone, and a single fatty acid chain of variable length (12–22 carbons) and saturation. LPA exists as multiple isoforms distinguished by their acyl chains: LPA 16:0 (palmitic acid), LPA 18:1 (oleic acid), LPA 18:2 (linoleic acid), LPA 18:3 (linolenic acid), and LPA 20:4 (arachidonic acid) are the most biologically relevant [1] [8]. These isoforms exhibit distinct tissue distributions and signaling potencies. For example, LPA 20:4 is significantly elevated in systemic sclerosis (SSc) patient plasma and drives fibroblast activation more potently than saturated isoforms [1]. LPA is synthesized primarily via the autotaxin (ATX)-mediated pathway, where phospholipase A1/A2 hydrolyzes membrane phospholipids into lysophospholipids (e.g., lysophosphatidylcholine), which ATX then converts to LPA [8]. In plasma, LPA has a short half-life (0.5–3 minutes) due to rapid degradation by lipid phosphate phosphatases (LPPs) [8].
Table 1: Major LPA Isoforms and Pathological Relevance
Isoform | Acyl Chain Structure | Biofluid Concentration | Pathological Association |
---|---|---|---|
LPA 16:0 | Palmitic acid (C16:0) | ~0.1–0.5 µM in plasma | Baseline fibrotic signaling |
LPA 18:1 | Oleic acid (C18:1) | ~0.2–0.8 µM in plasma | Myofibroblast differentiation |
LPA 18:2 | Linoleic acid (C18:2) | ~0.3–1.0 µM in plasma | Pro-inflammatory effects |
LPA 20:4 | Arachidonic acid (C20:4) | Elevated in SSc plasma | Strong association with SSc and IPF |
LPA exerts its effects through six G protein-coupled receptors (LPA₁–LPA₆). LPA₁ (encoded by LPAR1) is the most widely expressed in fibrotic tissues and activates three key signaling axes via heterotrimeric G proteins:
In fibrotic diseases like systemic sclerosis (SSc) and idiopathic pulmonary fibrosis (IPF), LPA₁ is overexpressed in dermal and lung fibroblasts. Genetic deletion of Lpar1 in mice blunts fibrosis in bleomycin-induced lung and skin models, confirming its central role [1] [4]. LPA binding to LPA₁ also amplifies inflammation by recruiting macrophages and increasing secretion of IL-6, CTGF, and CCL2 [6] [7].
SAR100842 ({2-(4-methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino)-indan-2-carboxylic acid}) is an orally active, selective LPA₁ antagonist developed by Sanofi. Its structure features a carboxy-indan core linked to a methoxybenzamide moiety and a methyl-substituted phenyl ether group [1] [8]. This design confers:
In human SSc dermal fibroblasts, SAR100842 (1 µM) fully inhibits LPA-induced Ca²⁺ flux and reduces α-SMA expression by >80%. It also suppresses collagen synthesis and secretion of IL-6 and TGF-β [1].
Table 2: Pharmacodynamic Properties of LPA₁ Antagonists
Property | SAR100842 | AM095 | Ki16425 |
---|---|---|---|
LPA₁ IC₅₀ (GTPγS) | 0.24 µM | 0.98 µM | 0.55 µM |
Selectivity (vs. LPA₃) | >100-fold | ~200-fold | 9-fold |
Antagonism Type | Insurmountable | Surmountable | Surmountable |
Isoform Specificity | Pan-inhibitory | Variable | Variable |
LPA₁ activation initiates fibrotic amplification loops through crosstalk with TGF-β and Wnt pathways:
Table 3: Key Pathways Modulated by SAR100842 in Fibrosis
Pathway | LPA₁-Dependent Mechanism | Effect of SAR100842 |
---|---|---|
TGF-β/Smad | ↑ TGF-β secretion; ↑ Smad2/3 phosphorylation | ↓ TGF-β release; ↓ p-Smad2/3 (70%) |
Wnt/β-Catenin | ↑ β-catenin stabilization; ↑ Wnt1 expression | ↓ Nuclear β-catenin; ↓ Wnt1 (50–60%) |
MAPK (ERK/JNK) | ↑ ERK/JNK phosphorylation; ↑ Smad linker activation | ↓ p-ERK; ↓ collagen gene expression |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: